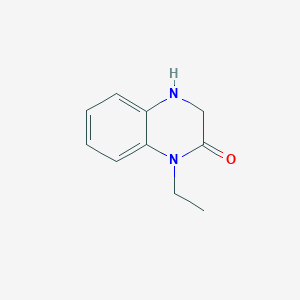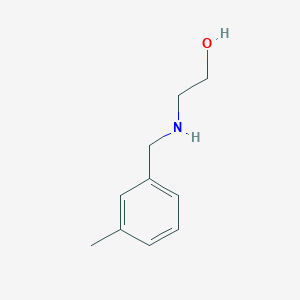
METHYL (3R)-3-AMINO-3-(2-NAPHTHYL)PROPANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an amino acid ester. The presence of the naphthalene ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and amino acid derivatives.
Formation of Intermediate: The naphthalene ring is functionalized to introduce a reactive group, such as a bromine or iodine atom, which can undergo further reactions.
Coupling Reaction: The functionalized naphthalene is then coupled with an amino acid ester using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Product Formation: The resulting intermediate is then subjected to esterification to form the final product, Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted amino acid esters.
Wissenschaftliche Forschungsanwendungen
Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate involves its interaction with specific molecular targets in biological systems. The naphthalene ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the amino acid ester moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-carboxylic acid: A simpler naphthalene derivative with a carboxylic acid group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with a triazole ring and phosphonic ester group.
Uniqueness
Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate is unique due to the presence of both the naphthalene ring and the amino acid ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
methyl (3R)-3-amino-3-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,9,15H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
JFWNNOBLJXSMPG-CYBMUJFWSA-N |
Isomerische SMILES |
COC(=O)C[C@H](C1=CC2=CC=CC=C2C=C1)N |
Kanonische SMILES |
COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-1-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B1497460.png)
![(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine](/img/structure/B1497465.png)








